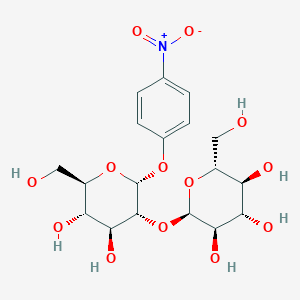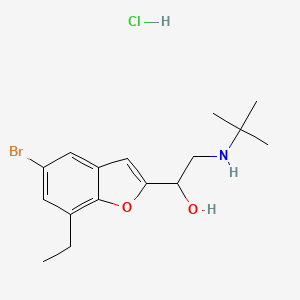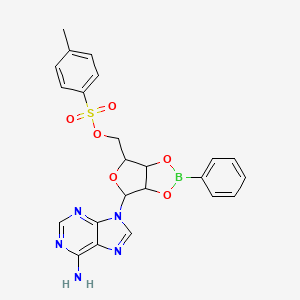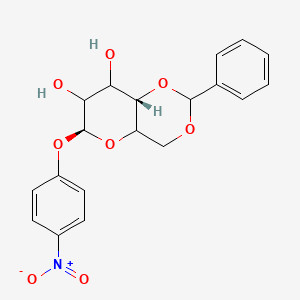![molecular formula C3H9NO7P2.2Na B1140434 disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate CAS No. 106437-12-1](/img/structure/B1140434.png)
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium pamidronate, also known as pamidronic acid disodium salt, is a nitrogen-containing bisphosphonate used primarily to prevent bone loss. It is commonly used in the treatment of conditions such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy. Disodium pamidronate works by inhibiting bone resorption and increasing bone density .
準備方法
Synthetic Routes and Reaction Conditions
Disodium pamidronate is synthesized from β-alanine and phosphorus reagents. The reaction typically involves the use of phosphorus trichloride and phosphorous acid. The process is carried out in solvents such as sulfolane or methanesulfonic acid at elevated temperatures (around 75°C). The reaction yields pamidronic acid, which is then neutralized with sodium hydroxide to form disodium pamidronate .
Industrial Production Methods
In industrial settings, the preparation of disodium pamidronate involves dissolving glycine and sucrose in water, followed by the addition of pamidronate disodium. The pH is adjusted using a phosphoric acid-citric acid buffer solution. The solution is then filtered, sterilized, and filled into vials for injection .
化学反応の分析
Types of Reactions
Disodium pamidronate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced, although this is less common.
Substitution: It can undergo substitution reactions, particularly involving its phosphonate groups.
Common Reagents and Conditions
Common reagents used in reactions with disodium pamidronate include phosphorus trichloride, phosphorous acid, and sodium hydroxide. The reactions typically occur under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include pamidronic acid and its various salts, such as disodium pamidronate .
科学的研究の応用
Disodium pamidronate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and studies involving bisphosphonates.
Medicine: It is widely used in the treatment of osteoporosis, Paget’s disease, and hypercalcemia of malignancy.
Industry: It is used in the production of pharmaceuticals and as a component in certain medical treatments.
作用機序
Disodium pamidronate works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution. This action reduces the breakdown of bone and helps maintain bone density. The compound is taken up by osteoclasts, where it disrupts their activity and induces apoptosis, thereby reducing bone resorption .
類似化合物との比較
Disodium pamidronate belongs to the class of bisphosphonates, which includes other compounds such as:
- Alendronate
- Ibandronate
- Zoledronate
- Etidronate
Compared to these compounds, disodium pamidronate is unique in its specific binding affinity and its effectiveness in treating certain bone diseases. For example, it has a higher potency than etidronate but is less potent than zoledronate .
Conclusion
Disodium pamidronate is a versatile and effective compound used in the treatment of various bone-related conditions. Its unique chemical properties and mechanism of action make it a valuable tool in both medical and scientific research.
特性
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMKQBOELBRBL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H13NNa2O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
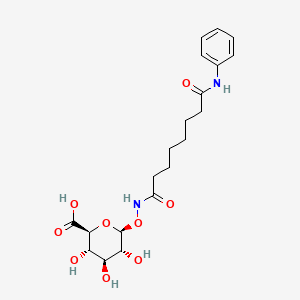
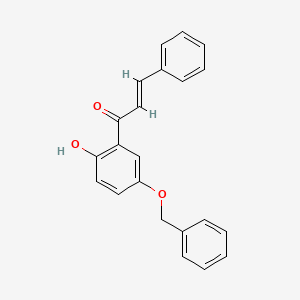
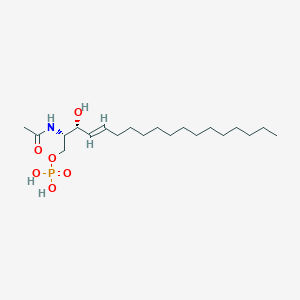
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
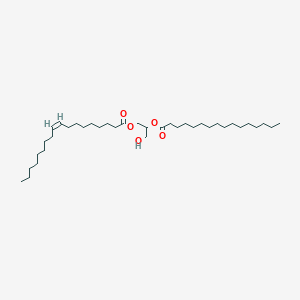
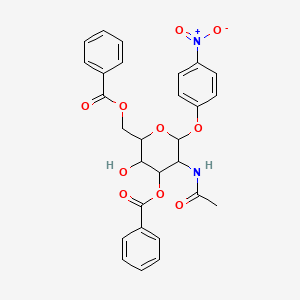
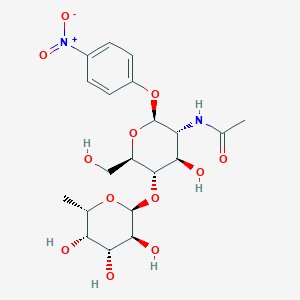
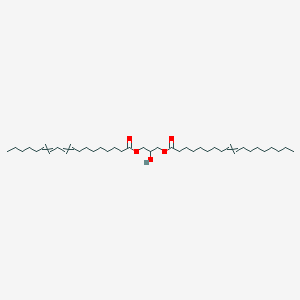
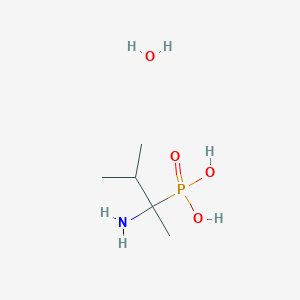
![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
